molecular formula C16H13N3O2 B3837284 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile

Cat. No. B3837284
M. Wt: 279.29 g/mol
InChI Key: DLLCXAZXLQGISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DAPH-12 and belongs to the class of chromene derivatives.

Mechanism of Action

The mechanism of action of 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is not fully understood. However, it is believed that the compound interacts with metal ions through coordination bonds, leading to a change in its fluorescence properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile have not been extensively studied. However, some studies have suggested that the compound may have antioxidant properties and could potentially be used in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile in lab experiments is its high sensitivity and selectivity for metal ion detection. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for the research on 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile. These include:
1. Further investigation of the compound's fluorescence properties and its potential use as a probe for other metal ions.
2. Development of new materials for electronic and optoelectronic devices using 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile.
3. Investigation of the compound's antioxidant properties and its potential use in the treatment of oxidative stress-related diseases.
4. Modification of the compound's structure to improve its solubility and reduce its toxicity.
In conclusion, 2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile is a chemical compound that has potential applications in various fields of scientific research. Its high sensitivity and selectivity for metal ion detection make it a promising candidate for the development of new materials and probes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of diseases.

Scientific Research Applications

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile has been investigated for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions such as copper and iron. This compound has also been studied for its potential use in the development of new materials for electronic and optoelectronic devices.

properties

IUPAC Name

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-8-13-15(9-2-1-3-11(20)6-9)12-5-4-10(18)7-14(12)21-16(13)19/h1-7,15,20H,18-19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLCXAZXLQGISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2C3=C(C=C(C=C3)N)OC(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-diamino-4-(3-hydroxyphenyl)-4H-chromene-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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